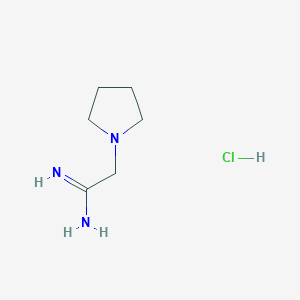

2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride

Description

Properties

IUPAC Name |

2-pyrrolidin-1-ylethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3.ClH/c7-6(8)5-9-3-1-2-4-9;/h1-5H2,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBKCIHDMORPNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1198283-46-3 | |

| Record name | 1-Pyrrolidineethanimidamide, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198283-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

163.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193388-46-3 | |

| Record name | 1-Pyrrolidineethanimidamide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(pyrrolidin-1-yl)ethanimidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which is known for its ability to interact with various biological targets. The presence of the amide functional group enhances its stability and potential for hydrogen bonding, which is crucial for biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors.

- Target Enzymes : Research indicates that this compound may act on enzymes involved in metabolic pathways, potentially influencing processes such as protein synthesis and signal transduction.

- Binding Affinity : The compound's structure allows it to form hydrogen bonds with target proteins, enhancing its binding affinity and efficacy.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption : The compound is expected to exhibit good oral bioavailability due to its moderate lipophilicity.

- Metabolism : The presence of the pyrrolidine moiety may provide resistance to metabolic degradation, allowing for prolonged action in vivo.

- Excretion : Studies suggest that the compound is primarily excreted through renal pathways, necessitating further investigation into its pharmacodynamics.

Biological Activity

The biological activity of this compound includes various pharmacological effects:

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For example, a related pyrrolidine derivative demonstrated potent inhibitory effects against various bacterial strains, including Staphylococcus aureus.

Anticancer Potential

Preliminary research suggests that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation in several cancer models.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of pyrrolidine derivatives against common pathogens. Results indicated a minimum inhibitory concentration (MIC) of 5 µg/mL against Staphylococcus aureus, highlighting the potential application in treating infections.

- Cytotoxicity Assessment : In a cytotoxicity study using human cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited an IC50 value of 12 µM, suggesting a moderate level of cytotoxicity compared to standard chemotherapeutics.

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Cancer Treatment

Research indicates that 2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride may serve as a potent inhibitor of the c-Met signaling pathway, which is implicated in various cell proliferative disorders, including several types of cancer. The c-Met receptor is known to play a crucial role in tumor growth and metastasis. Inhibitors of this pathway can potentially reduce tumor size and improve patient outcomes. For instance, a patent (TW200911253A) describes methods for treating cell proliferative disorders using compounds that selectively inhibit c-Met activity, suggesting that derivatives like this compound could be effective against cancers such as breast cancer, lung cancer, and colorectal cancer .

Pharmaceutical Formulations

The compound has been incorporated into various pharmaceutical formulations aimed at enhancing bioavailability and therapeutic efficacy. Its inclusion in combination therapies with other chemotherapeutic agents has been explored to improve treatment outcomes for patients with resistant forms of cancer .

Neuropharmacology

Alzheimer's Disease Research

Recent studies have examined the role of pyrrolidine derivatives in neuropharmacology, particularly concerning Alzheimer's disease. Compounds similar to this compound have shown promise in inhibiting amyloid-beta (Aβ) aggregation and reducing oxidative stress associated with metal-induced neurotoxicity. These effects are critical as Aβ aggregation is a hallmark of Alzheimer's pathology .

Receptor Modulation

The compound may also function as a modulator of neurotransmitter receptors, particularly NMDA receptors. Research into 3-substituted aminocyclopentanes has highlighted the importance of structural modifications that enhance receptor selectivity and reduce side effects related to hERG binding, which is crucial for maintaining cardiac safety profiles in drug development .

Research and Development

Case Studies and Experimental Findings

Several case studies have documented the efficacy of pyrrolidine derivatives in preclinical models:

- In Vivo Studies : Experimental models have demonstrated that derivatives can significantly inhibit tumor growth and improve survival rates when administered alongside established chemotherapeutics.

- Behavioral Assessments : In animal models for Alzheimer's disease, compounds similar to this compound have improved cognitive functions as measured by standard behavioral tests like the Morris water maze .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Cancer Treatment | Inhibition of c-Met signaling | Reduced tumor growth in preclinical models |

| Neuropharmacology | Alzheimer's disease research | Inhibition of Aβ aggregation; cognitive improvement |

| Pharmaceutical Formulations | Combination therapies with other agents | Enhanced bioavailability and therapeutic efficacy |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural analogs of 2-(pyrrolidin-1-yl)ethanimidamide hydrochloride, highlighting differences in substituents, molecular weights, and biological activities:

*Inferred formula; †Range based on substituent variations in .

Preparation Methods

Preparation via Reaction of Pyrrolidine with Chloroethyl Amidine Precursors

A common approach is the nucleophilic substitution of a 2-chloroethyl amidine derivative with pyrrolidine or its hydrochloride salt under basic conditions.

-

- Dissolve the 2-chloroethyl amidine hydrochloride in anhydrous solvent such as DMF.

- Add a base like potassium carbonate to deprotonate and facilitate nucleophilic attack.

- Introduce pyrrolidine hydrochloride or free pyrrolidine.

- Stir the reaction mixture at room temperature or slightly elevated temperatures for 18–24 hours.

- Upon completion, dilute with water and extract with an organic solvent (e.g., diethyl ether).

- Wash, dry, and evaporate the organic layer to obtain the crude product.

- Purify by column chromatography or recrystallization.

Outcome:

This method yields the target 2-(Pyrrolidin-1-yl)ethanimidamide, which can be converted to the hydrochloride salt by treatment with HCl in an appropriate solvent.

This approach is supported by procedures for related 2-(substituted amino)ethyl compounds, as described in antimicrobial agent syntheses.

Amidination of Pyrrolidine-Containing Intermediates

Another synthetic route involves the amidination of pyrrolidine-substituted intermediates such as enaminones or β-keto esters.

-

- Prepare an enaminone intermediate by condensation of pyrrolidine derivatives with activated esters or keto compounds.

- React the enaminone with amidine hydrochloride salts (e.g., acetamidine hydrochloride) in methanol or ethanol under reflux or room temperature.

- The amidination leads to cyclization or direct formation of the amidine moiety.

- Filter and wash the precipitated product to isolate the amidine hydrochloride salt.

Example:

In a study synthesizing pyrrolidinyl-substituted pyrimidines, acetamidine hydrochloride was reacted with enaminone intermediates in methanol at room temperature for 18 hours, yielding amidine-containing products in moderate yields (~50%).

Direct Formation via Reaction with Amidine Hydrochloride and Pyrrolidine Derivatives

A simplified method involves the direct reaction of pyrrolidine with ethanimidamide hydrochloride or its precursors.

- Procedure:

- Mix pyrrolidine with ethanimidamide hydrochloride in a suitable solvent like ethanol.

- Add a base such as triethylamine to neutralize HCl and promote amidine formation.

- Heat under reflux for extended periods (e.g., 10–18 hours).

- Remove solvent and purify the product by recrystallization.

This method is analogous to the preparation of related pyrrolidinyl amidines reported in benzodiazepine derivative syntheses.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The amidination step is crucial and often dictates the yield and purity of the final product.

- Use of anhydrous solvents and controlled temperature conditions improves product quality.

- Purification by recrystallization or chromatography is necessary to obtain analytically pure hydrochloride salts.

- The choice of base (e.g., potassium carbonate, triethylamine) affects reaction efficiency and salt formation.

- Some methods employ microwave irradiation to accelerate reactions, but conventional heating remains standard.

Q & A

Basic Research Questions

Q. What are the critical parameters to optimize the synthesis of 2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride to ensure high yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction stoichiometry, temperature, and pH. For example, in structurally related pyrrolidine derivatives, ester saponification occurs rapidly at pH >8, necessitating neutral or mildly acidic conditions to avoid decomposition . Purification via crystallization or chromatography (e.g., reverse-phase HPLC) is critical to isolate the hydrochloride salt form, as impurities from side reactions (e.g., racemization at high temperatures) can reduce yield .

Q. How should researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer : Stability studies should include:

- pH-dependent hydrolysis : Monitor degradation rates using HPLC or NMR in buffers across pH 2–12. For example, pyrrolidine-based compounds show instability in basic conditions (pH >8) due to ester cleavage or imidamide hydrolysis .

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition thresholds (e.g., racemization above 150°C) .

- Light sensitivity : Conduct accelerated degradation studies under UV/visible light to assess photostability .

Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer :

- Mass spectrometry (MS) : Confirm molecular weight (e.g., exact mass via HRMS) and fragmentation patterns .

- NMR spectroscopy : Use ¹H/¹³C NMR to verify regiochemistry of the pyrrolidine and ethanimidamide groups, with DMSO-d6 as a solvent to detect exchangeable protons .

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and salt formation .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations be integrated to predict reaction pathways and intermediate stability?

- Methodological Answer :

- Reaction path search : Use density functional theory (DFT) to model transition states and intermediates. For example, ICReDD’s approach combines quantum calculations with experimental validation to identify low-energy pathways for imidamide formation .

- Solvent effects : Simulate solvation free energies (e.g., using COSMO-RS) to predict solubility and reactivity in different solvents .

- Table : Key computational parameters for reaction modeling:

| Parameter | Value/Method | Purpose |

|---|---|---|

| Basis set | B3LYP/6-311++G(d,p) | Electron correlation accuracy |

| Solvent model | SMD (water) | Solvation effects |

| Transition state search | Nudged elastic band (NEB) method | Identify energy barriers |

Q. What strategies can resolve contradictions between theoretical predictions and experimental data in reaction mechanisms involving this compound?

- Methodological Answer :

- Iterative feedback : Use experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) to refine computational models. For example, discrepancies in predicted vs. observed activation energies may indicate unaccounted solvent or catalyst effects .

- Isotopic labeling : Track mechanistic pathways using ¹⁵N or ²H isotopes in the pyrrolidine or ethanimidamide groups to validate intermediates .

- Cross-validation : Compare results across multiple computational packages (e.g., Gaussian vs. ORCA) to ensure methodological robustness .

Q. How can researchers design experiments to probe the compound’s interactions with biological targets (e.g., enzymes or receptors) while mitigating non-specific binding?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Measure binding kinetics (ka, kd) in real-time using immobilized targets. Include negative controls (e.g., scrambled peptides) to assess specificity .

- Molecular docking : Pre-screen binding poses using AutoDock Vina or Schrödinger Suite to prioritize high-affinity conformers for experimental testing .

- Competitive assays : Use fluorescent probes (e.g., FITC-labeled analogs) to quantify displacement by the compound in cellular models .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

- Emergency procedures : For inhalation exposure, relocate to fresh air and monitor for respiratory distress. For ingestion, rinse mouth and seek medical evaluation .

Data Management and Reproducibility

Q. How can chemical software improve the reproducibility of studies involving this compound?

- Methodological Answer :

- Electronic lab notebooks (ELNs) : Use platforms like LabArchives to document reaction conditions, spectral data, and failed experiments .

- Cheminformatics tools : Employ KNIME or Pipeline Pilot to standardize data formats and automate meta-analyses across studies .

- Version control : Track computational workflows (e.g., via Git) to ensure reproducibility of quantum chemistry simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.